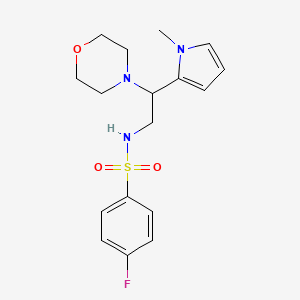

4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide

Description

This compound features a 4-fluorobenzenesulfonamide core linked to a 2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl group. The sulfonamide moiety is a common pharmacophore in medicinal chemistry, often contributing to hydrogen bonding and target binding.

Properties

IUPAC Name |

4-fluoro-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FN3O3S/c1-20-8-2-3-16(20)17(21-9-11-24-12-10-21)13-19-25(22,23)15-6-4-14(18)5-7-15/h2-8,17,19H,9-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLKWAOCEDSMOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNS(=O)(=O)C2=CC=C(C=C2)F)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrrole ring One common approach is the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with morpholine to form the corresponding morpholine derivative

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance the yield and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of new chemical entities.

Biology: In biological research, 4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide has shown potential as a bioactive molecule. It can interact with various biological targets, making it useful in studies related to enzyme inhibition and receptor binding.

Medicine: The compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory, antioxidant, and anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which 4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Benzenesulfonamides with Heterocyclic Substituents

Key Observations :

- Structural Diversity: The target compound’s morpholinoethyl-pyrrole group distinguishes it from analogs with pyrimidine () or imidazo-pyridine () substituents. Morpholino groups are known to improve solubility and modulate pharmacokinetics .

- Synthetic Efficiency : Compound 189 () achieves a 76% yield via reaction of 4-fluorobenzenesulfonyl chloride with an aromatic amine, suggesting similar protocols could apply to the target compound .

Morpholino-Containing Analogs

Key Observations :

- Functional Group Placement: Unlike UR-12, which incorporates morpholinoethyl into a carboxamide scaffold, the target compound integrates it into a sulfonamide, likely altering receptor selectivity and toxicity .

Analytical and Pharmacological Data

- HRMS Comparison: The pyrimidinyl-indole analog () has a lower molecular weight (365.11 vs.

- Receptor Targeting: The orexin receptor-associated compound in (4-fluoro-N-(1H-imidazol-2-ylmethyl)-N-(2-phenylphenyl)benzenesulfonamide) shares the sulfonamide core but uses an imidazole group, suggesting divergent biological targets compared to the morpholino-pyrrole system .

Biological Activity

4-Fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, a morpholine ring, and a pyrrole moiety, contributing to its biological activity. The presence of fluorine is significant for enhancing lipophilicity and biological interactions.

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting various kinases involved in tumor growth. For instance, derivatives of benzamides have shown efficacy against RET kinase, which is implicated in several cancers. The structure-activity relationship (SAR) studies suggest that modifications in the side chains can significantly alter potency and selectivity against cancer cell lines .

The proposed mechanism includes inhibition of specific enzymes or receptors involved in cellular signaling pathways. For example, sulfonamides are known to interfere with the folate synthesis pathway, leading to reduced proliferation in cancer cells. Additionally, the morpholine component may enhance membrane permeability, facilitating cellular uptake .

Preclinical Studies

In preclinical models, compounds similar to this compound were tested for their effects on tumor growth. A notable study reported that certain derivatives exhibited significant inhibition of tumor cell proliferation in vitro and in vivo models .

Toxicity and Side Effects

While evaluating the safety profile, some studies noted side effects such as cataract formation in animal models, highlighting the importance of thorough toxicity assessments during drug development .

Data Summary

Q & A

Q. What are the standard synthetic routes for preparing 4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide, and how can purity be optimized?

The synthesis typically involves coupling a benzenesulfonyl chloride derivative with a substituted amine. Key steps include:

- Amine activation : Reacting 2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethylamine with a base (e.g., triethylamine) to deprotonate the amine group, enhancing nucleophilicity .

- Sulfonamide formation : Adding 4-fluorobenzenesulfonyl chloride under inert conditions (e.g., dry dichloromethane, 0–5°C) to minimize side reactions .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Purity ≥95% is achievable with iterative recrystallization .

Q. How is the structure of this compound confirmed post-synthesis?

Structural validation requires:

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 7.8–7.5 ppm (aromatic protons), δ 3.6–3.4 ppm (morpholine CH₂), and δ 2.8 ppm (pyrrole CH₃) confirm substituent integration .

- ¹³C NMR : Signals for sulfonamide sulfur (δ 125–130 ppm) and fluorinated benzene (δ 165 ppm, C-F coupling) .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) matching the theoretical mass (C₁₉H₂₃FN₃O₃S: 408.1453) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s pharmacological potential?

- Analog synthesis : Modify substituents (e.g., replace morpholine with piperazine or vary fluorine position) to assess bioactivity trends .

- Biological assays :

- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence polarization assays .

- Receptor binding : Radioligand displacement assays (e.g., serotonin receptors) to measure IC₅₀ values .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding modes to targets like COX-2, correlating with experimental IC₅₀ data .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific effects .

- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from differential metabolic degradation .

- Crystallography : Solve the co-crystal structure with the target protein (e.g., PDB deposition) to confirm binding interactions .

Q. How can reaction yields be improved during scale-up synthesis?

Q. What methodologies assess environmental stability and degradation pathways?

- Hydrolysis studies : Incubate the compound in buffers (pH 2–12) and analyze degradation products via LC-MS .

- Photolysis : Expose to UV light (254 nm) and identify radicals or sulfonic acid derivatives using ESR and FTIR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.